molecular formula C17H19BrN2O2S B11566808 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11566808
M. Wt: 395.3 g/mol
InChI Key: DSOGRBJXBSKRTD-DJKKODMXSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a bromothiophene moiety and a phenoxyacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the hydrazide group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is unique due to its combination of a bromothiophene moiety and a phenoxyacetohydrazide group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C17H19BrN2O2S/c1-11(2)13-5-4-12(3)15(8-13)22-10-17(21)20-19-9-14-6-7-16(18)23-14/h4-9,11H,10H2,1-3H3,(H,20,21)/b19-9+

InChI Key

DSOGRBJXBSKRTD-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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